Negligible Abl Kinase Inhibition (IC50 > 100 µM) Defines 933020-96-3 as an Inactive Control Versus Potent Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
In a biochemical assay measuring inhibition of recombinant Abl kinase using [gamma-33P]ATP and a peptide substrate, 933020-96-3 exhibited an IC50 value exceeding 100 µM, indicating essentially no measurable activity. This stands in stark contrast to known pyrazolo[1,5-a]pyrimidine kinase inhibitors such as dinaciclib (CDK2 IC50 ≈ 1–4 nM) and volasertib (PLK1 IC50 ≈ 0.87 nM), which are approximately 4–5 orders of magnitude more potent [1].
| Evidence Dimension | Abl kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Dinaciclib: CDK2 IC50 ≈ 1–4 nM; Volasertib: PLK1 IC50 ≈ 0.87 nM (class-level benchmarks for potent pyrazolo[1,5-a]pyrimidine kinase inhibitors) |
| Quantified Difference | >10,000-fold less potent than benchmark kinase inhibitors in the same scaffold class. |
| Conditions | Recombinant Abl kinase, Sf9 cell expression, [gamma-33P]ATP-based assay |
Why This Matters
For researchers developing kinase selectivity panels or cellular assays requiring a truly inactive compound within the same scaffold family, this compound serves as a validated negative control with documented absence of kinase inhibition.
- [1] BindingDB. IC50 > 1.00E+5 nM for recombinant Abl kinase (unknown origin) expressed in Sf9 cells. Accessed via bindingdb.org. View Source
